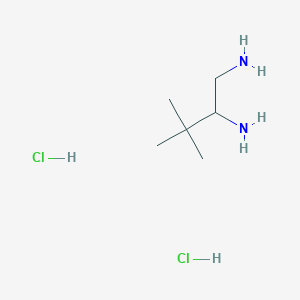
3,3-Dimethylbutane-1,2-diamine dihydrochloride
Overview
Description
“3,3-Dimethylbutane-1,2-diamine dihydrochloride” is a chemical compound with the molecular formula C6H18Cl2N2 . It has a molecular weight of 189.12 g/mol . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “3,3-Dimethylbutane-1,2-diamine dihydrochloride” is1S/C6H16N2.2ClH/c1-6(2,3)5(8)4-7;;/h5H,4,7-8H2,1-3H3;2*1H . The canonical SMILES is CC(C)(C)C(CN)N.Cl.Cl . Physical And Chemical Properties Analysis
“3,3-Dimethylbutane-1,2-diamine dihydrochloride” has a molecular weight of 189.12 g/mol . It has 4 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass is 188.0847040 g/mol . The topological polar surface area is 52 Ų . The heavy atom count is 10 .Scientific Research Applications
Synthesis of Chelating Agents
3,3-Dimethylbutane-1,2-diamine dihydrochloride plays a crucial role in the synthesis of chelating agents. For instance, 3,3-Dimethylbutane-1,2-dinitrilo-N,N,N′,N′-tetraacetic acid (BEDTA) was synthesized using this compound as a base. The acid dissociation constants of BEDTA were determined, which is significant for understanding its molecular structure and reactivity (Yanagihara et al., 1972).
Chelating Behavior with Alkaline Earth Metals
The chelate stability constants of 3,3-Dimethylbutane-1,2-diamine dihydrochloride with certain alkaline earth metal ions were analyzed. This research is pertinent to the understanding of how this compound behaves in the presence of various metal ions, which is crucial in areas like coordination chemistry and metal extraction (Yano et al., 1974).
Redox Characteristics in Coordination Compounds
The redox characteristics of coordination compounds involving 3,3-Dimethylbutane-1,2-diamine dihydrochloride were studied, particularly in the context of its complex with cobalt. This research offers insights into the electrochemical properties of these compounds, which could be relevant for applications in catalysis and materials science (Hendry & Ludi, 1988).
Analysis of Diamagnetic Chelate Rings
Proton magnetic resonance spectra were used to analyze the structure of diamagnetic chelate rings involving 3,3-Dimethylbutane-1,2-diamine. Understanding the conformational properties of these complexes is critical for their application in various fields, including pharmaceutical and material sciences (Hawkins & Peachey, 1976).
Safety and Hazards
properties
IUPAC Name |
3,3-dimethylbutane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-6(2,3)5(8)4-7;;/h5H,4,7-8H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLJTXKKEVFFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58370-94-8 | |
| Record name | 3,3-dimethylbutane-1,2-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B1380926.png)
![tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate](/img/structure/B1380927.png)









